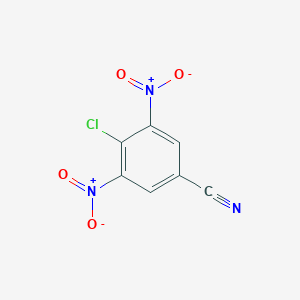







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14]>[Fe].C(O)(=O)C>[NH2:10][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([N+:13]([O-:15])=[O:14])[C:2]=1[Cl:1])[C:6]#[N:7].[NH2:13][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([NH2:10])[C:2]=1[Cl:1])[C:6]#[N:7]
|


|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred vigorously for 2 h at 110° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 3-neck round bottom flask was equipped with a condenser
|
|
Type
|
CUSTOM
|
|
Details
|
saw bubbling
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then it was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
diluted with DCM and saturated aqueous sodium bicarbonate solution
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
CUSTOM
|
|
Details
|
After separating the layers
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was further extracted with DCM
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification via flash chromatography (0-20% EtOAc in DCM, 120 g)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C#N)C=C(C1Cl)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C#N)C=C(C1Cl)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |